1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene
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Overview
Description
1,1’-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene is an organic compound characterized by the presence of a chlorinated propane chain linked to two benzene rings through sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene typically involves a multi-step reaction process. One common method includes the reaction of benzene with chloropropane in the presence of a sulfonylating agent. The reaction conditions often involve the use of hydrogen chloride and chloroform at ambient temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The sulfonyl groups can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are common.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents
Properties
CAS No. |
64489-01-6 |
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Molecular Formula |
C15H15ClO4S2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
[3-(benzenesulfonyl)-2-chloropropyl]sulfonylbenzene |
InChI |
InChI=1S/C15H15ClO4S2/c16-13(11-21(17,18)14-7-3-1-4-8-14)12-22(19,20)15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
InChI Key |
AOBSESGPLAFPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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